1-Ethoxy-4-nitroisoquinoline
Description
1-Ethoxy-4-nitroisoquinoline (CAS: 103863-04-3) is an isoquinoline derivative featuring an ethoxy group (-OCH₂CH₃) at position 1 and a nitro group (-NO₂) at position 4 of the heterocyclic ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molar mass of 218.21 g/mol. Isoquinolines are structurally related to quinolines but differ in the arrangement of the nitrogen atom within the bicyclic system, leading to distinct electronic and steric properties. The ethoxy substituent enhances lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for generating amines via nitro group reduction .
Properties
IUPAC Name |
1-ethoxy-4-nitroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11-9-6-4-3-5-8(9)10(7-12-11)13(14)15/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSLVLBKRHXPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=CC=CC=C21)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346498 | |
| Record name | 1-Ethoxy-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103863-04-3 | |
| Record name | 1-Ethoxy-4-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The nitro group in this compound (position 4) creates a meta-directing electronic effect, contrasting with 8-Ethoxy-5-nitroquinoline (HC-2520), where the nitro group at position 5 may alter regioselectivity in electrophilic substitutions .
Functional Group Variations: The ethoxy group in this compound enhances stability against hydrolysis compared to the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate, which may hydrolyze under acidic/basic conditions . 1-(4-Methoxyphenyl)isoquinoline introduces a bulky aryl substituent, increasing steric hindrance and reducing accessibility for ring functionalization .
Physicochemical Properties: Methoxy and ethoxy groups improve lipid solubility, favoring membrane permeability in biological systems. However, the ester group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate increases polarity, enhancing aqueous solubility . Nitro groups generally elevate melting points due to dipole interactions, as seen in this compound (mp ~150–155°C inferred from analogues) compared to non-nitro derivatives .
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